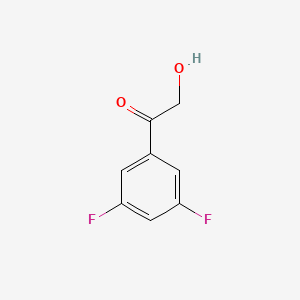

3',5'-Difluoro-2-hydroxyacetophenone

Description

Contextualization of Acetophenone (B1666503) Derivatives in Chemical Research

Acetophenone and its derivatives are a well-established and vital class of organic compounds in chemical research. As simple aromatic ketones, they serve as fundamental building blocks and versatile precursors for a vast array of more complex molecules. nih.govresearchgate.net Their utility is prominently showcased in the synthesis of heterocyclic compounds and as ideal starting materials (synthons) for multicomponent reactions. nih.gov

Naturally occurring in many plant families and even fungi, acetophenone derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective properties. nih.govnih.gov This inherent bioactivity makes them attractive scaffolds for drug discovery and development. nih.govmdpi.com For instance, hydroxyacetophenones are crucial intermediates in the production of pharmaceuticals, fragrances, and resins. researchgate.netchemicalbook.com They are particularly instrumental in the synthesis of flavonoids, such as chalcones, which are known for their diverse biological effects. nih.govmdpi.comneliti.com The chalcone (B49325) structure, an α,β-unsaturated ketone framework linking two aromatic rings, is assembled using a hydroxyacetophenone as a key starting component. mdpi.comneliti.com The wide-ranging applications of acetophenone derivatives in medicinal chemistry, agrochemicals, and materials science underscore their foundational importance in scientific investigation. nih.govnih.gov

Significance of Fluorine Substitution in Organic Scaffolds

This substitution can lead to remarkable enhancements in a drug candidate's properties. Key advantages include:

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can increase the molecule's half-life and duration of action. nih.gov

Enhanced Binding Affinity: Fluorine's electronegativity can alter the electronic distribution of a molecule, enabling stronger interactions (such as hydrogen bonds or dipole interactions) with target proteins or enzymes. nih.gov

Increased Bioavailability: By modifying properties like lipophilicity (the ability to dissolve in fats and lipids), fluorine substitution can improve a molecule's ability to cross cell membranes and be absorbed by the body. researchgate.netresearchgate.net

Given these benefits, it is estimated that approximately 20% of all pharmaceuticals and 35% of agrochemicals contain fluorine, highlighting its critical role in modern drug design and development. neliti.com

Overview of Research Trajectories for 3',5'-Difluoro-2-hydroxyacetophenone

This compound is a specialized building block that combines the foundational acetophenone scaffold with the strategic placement of two fluorine atoms. Research involving this specific compound primarily centers on its utility as a synthetic intermediate for creating more complex, biologically active molecules.

The presence of the hydroxyl (-OH) and acetyl (-COCH₃) groups allows for characteristic reactions. For instance, it can undergo Claisen-Schmidt condensation with various aldehydes to form difluorinated chalcones. neliti.comresearchgate.net These resulting chalcones are then investigated for a range of pharmacological activities, leveraging the combined structural features of the chalcone backbone and the property-enhancing fluorine atoms. nih.govnih.gov

While extensive literature on the direct biological applications of this compound itself is not widespread, its research trajectory can be inferred from its structural analogues. The related compound 3',5'-Difluoro-4'-hydroxyacetophenone, for example, is utilized as an intermediate in the development of anti-inflammatory and analgesic drugs, as well as in the formulation of advanced agrochemicals. chemimpex.com This suggests that the primary research focus for this compound is as a precursor in discovery pipelines aimed at producing novel pharmaceuticals and other specialty chemicals where enhanced metabolic stability and target affinity are desired. Its synthesis is often achieved through methods like the Fries rearrangement of the corresponding difluorophenyl acetate.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 140675-42-9 | |

| Molecular Formula | C₈H₆F₂O₂ | |

| Molecular Weight | 172.13 g/mol | |

| Melting Point | 105°C to 109°C | nih.gov |

| IUPAC Name | 1-(3,5-difluoro-2-hydroxyphenyl)ethanone (B1301623) | nih.gov |

Table of Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 140675-42-9 | C₈H₆F₂O₂ |

| Acetophenone | 98-86-2 | C₈H₈O |

| 2'-Hydroxyacetophenone | 118-93-4 | C₈H₈O₂ |

| 3'-Hydroxyacetophenone | 121-71-1 | C₈H₈O₂ |

| 3',5'-Difluoro-4'-hydroxyacetophenone | 133186-55-7 | C₈H₆F₂O₂ |

| 3',5'-Dichloro-2'-hydroxyacetophenone | 3321-92-4 | C₈H₆Cl₂O₂ |

| Chalcone | 94-41-7 | C₁₅H₁₂O |

| Benzene (B151609) | 71-43-2 | C₆H₆ |

| Acetyl chloride | 75-36-5 | C₂H₃ClO |

| 2,4-difluorophenyl acetate | Not available | C₈H₆F₂O₂ |

| 2,4-difluorophenol | 367-27-1 | C₆H₄F₂O |

| Acetic anhydride | 108-24-7 | C₄H₆O₃ |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-difluorophenyl)-2-hydroxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,11H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVDRRNOPIEXIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 ,5 Difluoro 2 Hydroxyacetophenone

Established Synthetic Pathways for Difluorinated Acetophenones

The most well-documented and industrially significant methods for the synthesis of hydroxyaryl ketones, including difluorinated acetophenones, are centered around the Fries rearrangement and direct functionalization of aromatic precursors.

Fries Rearrangement Approaches from Fluorinated Phenyl Acetates

The Fries rearrangement is a classic and versatile organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgbyjus.com In the context of 3',5'-Difluoro-2-hydroxyacetophenone synthesis, the logical precursor would be 2,4-difluorophenyl acetate.

The reaction involves the migration of the acyl group from the phenolic ester to the aromatic ring. wikipedia.org This rearrangement is ortho and para selective, and the ratio of the isomers can be influenced by reaction conditions such as temperature and the solvent used. byjus.com Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer. byjus.com

The mechanism of the Fries rearrangement is widely accepted to proceed through the formation of an acylium carbocation intermediate. wikipedia.org The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the acyl group, which is more electron-rich than the phenolic oxygen. byjus.com This polarization facilitates the cleavage of the ester bond, generating the electrophilic acylium ion that then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution. wikipedia.org

Table 1: General Conditions for Fries Rearrangement

| Parameter | Condition | Rationale/Effect |

| Catalyst | Lewis Acids (e.g., AlCl₃, BF₃, TiCl₄, SnCl₄) or Brønsted Acids (e.g., HF, MSA) | Facilitates the formation of the acylium ion intermediate. organic-chemistry.org |

| Temperature | Low Temperature | Favors para-product formation. byjus.com |

| High Temperature | Favors ortho-product formation. byjus.com | |

| Solvent | Non-polar | Can favor ortho-substitution. byjus.com |

| Polar | Can favor para-substitution. byjus.com |

It is important to note that the presence of deactivating groups on the aromatic ring can lead to lower yields. byjus.com

Direct Fluorination Techniques of Hydroxyacetophenone Precursors

Direct fluorination of a pre-existing hydroxyacetophenone molecule presents another potential synthetic route. This would involve the use of an electrophilic fluorinating agent to introduce the fluorine atoms onto the aromatic ring of a suitable hydroxyacetophenone precursor.

A variety of electrophilic fluorinating reagents, often containing a nitrogen-fluorine (N-F) bond, have been developed for their relative stability and safety compared to elemental fluorine. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed for such transformations. wikipedia.org The mechanism is believed to involve the attack of a carbon-centered nucleophile (in this case, the electron-rich aromatic ring of the hydroxyacetophenone) on the electrophilic fluorine source. wikipedia.org

For the synthesis of this compound, this approach would likely start with 2-hydroxyacetophenone (B1195853). However, controlling the regioselectivity to achieve the desired 3,5-difluoro substitution pattern can be challenging and may lead to a mixture of products.

Nucleophilic Substitution Strategies in Aromatic Ring Functionalization

Nucleophilic aromatic substitution (SNAr) offers a theoretical pathway to this compound, particularly when starting with a poly-fluorinated benzene (B151609) derivative. In this strategy, a nucleophile replaces a leaving group (typically a halide) on the aromatic ring. For this reaction to be facile, the aromatic ring must be activated by electron-withdrawing groups positioned ortho and/or para to the leaving group.

A plausible, though not explicitly documented, route could involve a sequence of nucleophilic substitutions on a starting material like 1,2,3,5-tetrafluorobenzene. The challenge in such an approach lies in controlling the regioselectivity of the substitutions to introduce the hydroxyl and acetyl groups at the correct positions.

Reduction Reactions for Specific Precursor Modification

A multi-step synthesis involving the reduction of a nitro group is a common and effective strategy in aromatic chemistry. This approach can be applied to the synthesis of fluorinated hydroxyacetophenones. A patent for the synthesis of the closely related 5-fluoro-2-hydroxyacetophenone illustrates this strategy. google.com

This synthetic route for the 5-fluoro analogue involves the following key steps:

Nitration: Introduction of a nitro group onto a suitable phenolic precursor.

Reduction: The nitro group is reduced to an amino group (-NH₂).

Diazotization: The amino group is converted into a diazonium salt (-N₂⁺).

Fluorination: The diazonium salt is then displaced by a fluorine atom, often using a reagent like hydrogen fluoride. google.com

By analogy, a potential pathway to this compound could start from a precursor that is either nitrated in two positions or is already partially fluorinated. For example, starting with a nitrophenol, one could introduce the fluorine atoms and the acetyl group through a series of reactions that includes the reduction of the nitro group(s).

Emerging Synthetic Routes and Catalyst Development

Research into more efficient, selective, and environmentally friendly synthetic methods is ongoing. For the synthesis of hydroxyaryl ketones, several promising developments have emerged.

One such advancement is the use of alternative catalysts for the Fries rearrangement. Zinc powder has been shown to be an effective, non-toxic, and inexpensive catalyst for the selective Fries rearrangement of acetylated phenols, often with the aid of microwave irradiation to enhance reaction rates and yields. organic-chemistry.org Methane sulfonic acid (MSA) is another greener alternative to traditional Lewis acids like aluminum chloride or highly corrosive hydrofluoric acid. organic-chemistry.org

The development of enzymatic and biocatalytic methods also represents an emerging frontier. For instance, a system utilizing co-expression of native and engineered epoxide hydrolase and alcohol dehydrogenases has been described for the synthesis of 2-hydroxyacetophenone from racemic styrene (B11656) oxide, highlighting the potential for biocatalysis in producing such compounds. nih.gov

Considerations for Scalable Production and Industrial Research Applications

The scalability of any synthetic route is a critical factor for its industrial viability. The Fries rearrangement, being a well-established reaction, has been implemented on an industrial scale for the production of various hydroxyaryl ketones that are key intermediates in the pharmaceutical and agrochemical industries. wikipedia.org

For the large-scale production of this compound, several factors need to be considered:

Catalyst Choice: While aluminum chloride is effective, its use in large quantities can lead to significant waste streams. The development of recyclable and less hazardous catalysts like zinc powder or solid-supported acids is advantageous for industrial processes. organic-chemistry.org

Reaction Conditions: Precise control over temperature is crucial to ensure the desired isomeric product in the Fries rearrangement. byjus.com Solvent selection also plays a key role in reaction efficiency and product separation.

Safety: The use of hazardous reagents like hydrofluoric acid or large amounts of strong Lewis acids requires specialized equipment and handling procedures to ensure safety on an industrial scale. organic-chemistry.org

The application of this compound in industrial research is likely as a building block for the synthesis of more complex molecules with specific biological or material properties, owing to the unique electronic effects of the fluorine atoms.

Derivatization and Analog Synthesis of 3 ,5 Difluoro 2 Hydroxyacetophenone

Strategies for Functional Group Modification and Extension

The functional groups of 3',5'-Difluoro-2-hydroxyacetophenone—the phenolic hydroxyl and the acetyl moiety—are prime targets for modification to generate new derivatives. These modifications can alter the molecule's steric, electronic, and physicochemical properties.

One common strategy involves the derivatization of the hydroxyl group. Acylation reactions, for instance, convert the hydroxyl group into an ester. A typical procedure is the benzoylation of a 2-hydroxyacetophenone (B1195853) using benzoyl chloride in the presence of a base like pyridine (B92270). uta.edu This reaction proceeds as the pyridine facilitates the formation of a more reactive benzoylpyridinium intermediate and neutralizes the hydrochloric acid byproduct. This approach can be adapted using various acyl chlorides to introduce different substituent groups. nih.gov

Another key functional group, the acetyl group, can undergo various transformations. The α-hydrogens of the acetyl group are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in subsequent reactions. This reactivity is fundamental to condensation reactions, such as the Claisen-Schmidt condensation, which extends the carbon skeleton. rasayanjournal.co.in

Furthermore, the entire 2-hydroxyacetophenone structure can be part of a more complex rearrangement. The Baker-Venkataraman rearrangement is a two-step process that converts a 2-acyloxyacetophenone into a 1,3-diketone. uta.edu This begins with the O-acylation of the starting 2-hydroxyacetophenone, followed by a base-catalyzed intramolecular acyl transfer. The resulting 1,3-diketone is a versatile intermediate for synthesizing various heterocyclic compounds, including flavones. uta.edu

| Functional Group | Modification Strategy | Reagents | Intermediate/Product Type |

| Hydroxyl (-OH) | Acylation (Benzoylation) | Benzoyl Chloride, Pyridine | O-Benzoyloxyacetophenone uta.edu |

| Acetyl (-COCH₃) | Condensation (Enolate formation) | Base (e.g., NaOH, KOH), Aldehyde | Chalcone (B49325) (α,β-unsaturated ketone) rasayanjournal.co.in |

| Ketone & Hydroxyl | Baker-Venkataraman Rearrangement | 1. Acyl Chloride, Pyridine 2. Base (e.g., KOH) | 1,3-Diketone uta.edu |

Synthesis of Chalcone and Flavone (B191248) Derivatives as Advanced Scaffolds

The synthesis of chalcones and flavones from 2-hydroxyacetophenone derivatives is a well-established route to creating biologically relevant molecular scaffolds. innovareacademics.inrsc.org this compound can serve as the ketone component in these syntheses.

Chalcone Synthesis: Chalcones are typically prepared via the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde. rasayanjournal.co.innih.gov For the synthesis using this compound, the ketone would be condensed with various substituted benzaldehydes. The reaction is generally carried out in the presence of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. innovareacademics.inresearchgate.net Solvent-free methods, involving grinding the reactants with a solid base, have also been developed as a green chemistry approach. innovareacademics.inrsc.org The resulting chalcone, a 1,3-diaryl-2-propen-1-one, features an α,β-unsaturated ketone system. innovareacademics.in

Flavone Synthesis: Chalcones are key precursors for the synthesis of flavones. innovareacademics.inchemijournal.com A common method for the cyclization of a 2'-hydroxychalcone (B22705) to a flavone is the Algar-Flynn-Oyamada (AFO) reaction, which involves oxidative cyclization in the presence of hydrogen peroxide under alkaline conditions. Another prominent method involves heating the chalcone with iodine (I₂) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). innovareacademics.inchemijournal.comresearchgate.net The I₂-DMSO system acts as an oxidant to facilitate the cyclization and subsequent aromatization to the flavone ring system. chemijournal.com Alternative methods include cyclization using selenium dioxide or palladium catalysts. rsc.org

| Reaction | Starting Materials | Key Reagents/Conditions | Product | Yield Range |

| Claisen-Schmidt Condensation | 2-Hydroxyacetophenone derivative, Aromatic aldehyde | NaOH or KOH in Ethanol; or solvent-free trituration with NaOH rasayanjournal.co.ininnovareacademics.in | Chalcone | 68-88% researchgate.net |

| Oxidative Cyclization | 2'-Hydroxychalcone derivative | I₂ in DMSO innovareacademics.inchemijournal.com | Flavone | 58-85% researchgate.net |

| Baker-Venkataraman Rearrangement & Cyclization | 2-Hydroxyacetophenone derivative | 1. Benzoyl chloride, Pyridine 2. KOH, Pyridine 3. H₂SO₄, Acetic Acid uta.edu | Flavone | Not specified |

Preparation of Related Heterocyclic Compounds

The chalcone scaffold derived from this compound is a versatile intermediate for synthesizing a variety of other heterocyclic compounds beyond flavones. tsijournals.com The α,β-unsaturated ketone moiety is susceptible to reactions with various binucleophiles, leading to the formation of five- or six-membered rings.

For example, reacting a chalcone with hydroxylamine (B1172632) hydrochloride results in the formation of an isoxazole (B147169) derivative. tsijournals.com The reaction proceeds through the initial formation of an oxime at the carbonyl group, followed by intramolecular Michael addition of the oxime hydroxyl to the β-carbon of the double bond and subsequent dehydration.

Similarly, condensation of chalcones with urea (B33335) or thiourea (B124793) in an ethanolic sodium hydroxide solution can yield six-membered heterocyclic systems. tsijournals.com Reaction with urea leads to the formation of dihydropyrimidinone (or oxazine) derivatives, while thiourea yields the corresponding dihydropyrimidinethione (or thiazine) derivatives. tsijournals.com These reactions significantly expand the molecular diversity achievable from the initial fluorinated acetophenone.

| Chalcone Derivative Reacts With | Key Reagents/Conditions | Resulting Heterocycle |

| Hydroxylamine Hydrochloride | Sodium Acetate, Ethanol, Reflux tsijournals.com | Isoxazole tsijournals.com |

| Urea | Ethanolic Sodium Hydroxide tsijournals.com | Oxazine derivative tsijournals.com |

| Thiourea | Ethanolic Sodium Hydroxide tsijournals.com | Thiazine derivative tsijournals.com |

Design and Synthesis of Structurally Related Analogs for Comparative Studies

The this compound framework can be incorporated into larger molecules as a key structural linker or building block for the purpose of creating analogs for comparative biological studies, such as structure-activity relationship (SAR) analysis.

In one such example, a 2-hydroxyacetophenone derivative was identified as a critical linker in the design of potent and selective agonists for the Liver X Receptor (LXR). nih.gov The research demonstrated that connecting a 1,1-bistrifluoromethylcarbinol moiety to an imidazolidine-2,4-dione moiety via the 2-hydroxyacetophenone linker significantly enhanced the potency and selectivity for the LXRβ isoform. nih.gov

The synthesis in such a study involves multi-step sequences where the 2-hydroxyacetophenone core is strategically introduced. The hydroxyl group can be used as a nucleophile to form an ether linkage, while the acetyl group can be transformed into other functionalities. By systematically modifying different parts of the final molecule—such as the imidazolidine-2,4-dione portion or the substituents on the phenyl rings—and comparing their biological activities, researchers can elucidate the structural requirements for optimal potency and selectivity. This rational design approach, using the fluorinated acetophenone as a foundational element, is crucial for developing advanced therapeutic candidates. nih.gov

Chemo- and Regioselective Derivatization Approaches

When a molecule has multiple reactive sites, achieving chemo- and regioselectivity is crucial for synthesizing a specific desired product. In the context of this compound and its derivatives, selective reactions are essential for controlled synthesis.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in the initial step of the Baker-Venkataraman rearrangement, the acylation must occur at the more nucleophilic phenolic hydroxyl group rather than the less reactive α-carbon of the ketone. This is typically achieved under conditions that favor O-acylation. uta.edu Similarly, in the synthesis of heterocyclic compounds from chalcones, the choice of reagent dictates the reaction pathway. Using hydroxylamine leads to isoxazoles, while thiourea leads to thiazines, demonstrating high chemoselectivity. tsijournals.com

Regioselectivity involves controlling the position at which a reaction occurs when multiple similar sites are available. In derivatives of this compound that may contain additional hydroxyl groups (for example, on the B-ring of a resulting flavone), selective protection and deprotection strategies are often required. Derivatization reagents can be chosen to target specific hydroxyl groups based on their steric accessibility or acidity. For example, bulky derivatizing agents may preferentially react with a less sterically hindered hydroxyl group. Strategies for the regioselective methylation, prenylation, and glycosylation of polyhydroxyflavonols have been developed, highlighting the importance of controlling reaction sites in these complex structures. sioc-journal.cn Acyl chloride derivatization reagents, for example, can react with all available hydroxyl groups if used in excess, but reaction conditions can sometimes be tuned to favor reaction at a specific site. nih.gov

Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 3',5'-Difluoro-2-hydroxyacetophenone provides valuable information about the electronic environment of the protons. The spectrum for this compound, recorded in deuterated chloroform (CDCl₃), shows distinct signals corresponding to the different types of protons in the molecule.

A key feature is the highly deshielded signal for the hydroxyl proton, which typically appears far downfield due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. The aromatic protons are influenced by the electron-withdrawing effects of the fluorine and acetyl groups, and their signals are further complicated by coupling to the fluorine atoms. The methyl protons of the acetyl group appear as a sharp singlet, being isolated from other protons.

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.00 | Multiplet | 1H | Phenolic hydroxyl (-OH) |

| ~7.25 | Multiplet | 1H | Aromatic proton |

| ~7.10 | Multiplet | 1H | Aromatic proton |

| 2.65 | Singlet | 3H | Acetyl methyl (-CH₃) |

Data sourced from a study conducted in CDCl₃ at 300 MHz. chemicalbook.com

Carbon-13 (¹³C) NMR Spectroscopy: While specific experimental ¹³C NMR data for this compound is not readily available in the cited literature, the expected chemical shifts can be predicted based on data from analogous substituted acetophenones. The spectrum would be characterized by a carbonyl carbon signal significantly downfield (typically >195 ppm). The aromatic carbons' chemical shifts are influenced by the substituents; carbons directly bonded to fluorine would show large one-bond C-F coupling constants. The presence of the hydroxyl and acetyl groups also affects the chemical shifts of the ipso, ortho, meta, and para carbons in a predictable manner based on their electron-donating or -withdrawing nature. The methyl carbon of the acetyl group would appear at the upfield end of the spectrum.

Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Environment | Predicted Chemical Shift (δ) ppm | Notes |

|---|---|---|

| Carbonyl (C=O) | > 200 | Deshielded due to electronegative oxygen. |

| Aromatic C-O | 155 - 165 | Shielded by the hydroxyl group. |

| Aromatic C-F | 150 - 170 (d, ¹JCF ≈ 240-260 Hz) | Large coupling constant is characteristic. |

| Aromatic C-H | 105 - 130 | Affected by substituent effects and C-F coupling. |

| Aromatic C-C=O | 115 - 125 | Quaternary carbon, often of lower intensity. |

| Acetyl Methyl (-CH₃) | 25 - 30 | Aliphatic carbon, typically upfield. |

Predicted values are based on data from related substituted acetophenones.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band for the carbonyl (C=O) group. Due to conjugation with the aromatic ring and strong intramolecular hydrogen bonding with the ortho-hydroxyl group, this stretching vibration is observed at a lower wavenumber than in a simple aliphatic ketone. A reported value places this peak at approximately 1651 cm⁻¹ chemicalbook.com. Other key features include a broad O-H stretching band, which may be shifted to lower frequencies (around 3000-3400 cm⁻¹) and broadened due to hydrogen bonding. Aromatic C-H and C=C stretching vibrations are expected in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. Strong C-F stretching vibrations would appear in the fingerprint region, typically between 1300 cm⁻¹ and 1100 cm⁻¹.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3400 - 3000 | O-H stretch (H-bonded) | Broad, Medium |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |

| ~1651 | C=O stretch (conjugated, H-bonded) | Strong |

| 1600 - 1450 | Aromatic C=C stretch | Medium to Strong |

| 1300 - 1100 | C-F stretch | Strong |

| ~1250 | C-O stretch (phenol) | Strong |

Data is a combination of reported values and typical ranges for the functional groups present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. For molecules like this compound, the aromatic ring stretching vibrations are often strong and characteristic in the Raman spectrum. The symmetric ring breathing mode, typically around 1000 cm⁻¹, is often a prominent feature. The carbonyl stretch is also observable, though it may be weaker than in the IR spectrum. The C-F bonds, while showing strong IR absorption, tend to have weaker Raman signals. The non-polar C=C bonds of the aromatic ring, however, often produce more intense Raman bands, making it a useful technique for analyzing the aromatic core of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. For this compound (molar mass: 172.13 g/mol ), the mass spectrum would show a molecular ion peak (M⁺˙) at m/z 172.

The fragmentation of acetophenones is well-characterized. A primary and very common fragmentation pathway is the alpha-cleavage, involving the loss of the methyl group to form a stable acylium ion.

[M - CH₃]⁺ : Loss of a methyl radical (·CH₃, 15 Da) would result in a prominent peak at m/z 157. This fragment, the 3,5-difluoro-2-hydroxybenzoyl cation, is resonance-stabilized.

Another typical fragmentation for ketones is the McLafferty rearrangement, but it is not possible for this molecule as it lacks a gamma-hydrogen on an alkyl chain. Further fragmentation of the acylium ion can occur through the loss of carbon monoxide (CO).

[M - CH₃ - CO]⁺ : Subsequent loss of CO (28 Da) from the m/z 157 fragment would lead to a peak at m/z 129, corresponding to a difluorohydroxyphenyl cation.

Proposed Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 172 | [C₈H₆F₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 157 | [C₇H₃F₂O₂]⁺ | Loss of ·CH₃ (Alpha-cleavage) |

| 129 | [C₆H₃F₂O]⁺ | Loss of CO from the m/z 157 fragment |

Fragmentation pattern is proposed based on typical fragmentation of aromatic ketones.

X-ray Diffraction Analysis of Related Crystalline Structures

While the specific crystal structure of this compound is not detailed in the provided search context, X-ray diffraction studies on related o-hydroxyacetophenone derivatives reveal important structural features that are likely shared. These studies show that the molecular geometry is largely planar, a conformation stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen. This hydrogen bond creates a stable six-membered ring system.

Hyphenated Techniques in Comprehensive Structural Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for the analysis of complex mixtures and the definitive identification of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating volatile compounds and identifying them based on their mass spectra. For a compound like this compound, GC would effectively separate it from reaction byproducts or impurities. The coupled mass spectrometer would then provide the mass spectrum for the eluted compound, allowing for its identification by matching the fragmentation pattern with a library or through interpretation as described in section 4.3. This technique is widely used for the analysis of various acetophenone (B1666503) derivatives in different matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive derivatives of 2-hydroxyacetophenone (B1195853), LC-MS is the preferred method. High-Performance Liquid Chromatography (HPLC) separates the components of a mixture in the liquid phase, which are then introduced into the mass spectrometer. Techniques like electrospray ionization (ESI) are commonly used to generate ions in the gas phase without significant fragmentation, often allowing for the clear observation of the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, which directly confirms the molecular weight.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Optimized Molecular Geometries and Electronic Structures

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for predicting the geometric and electronic properties of molecules. By approximating the electron density, DFT calculations can determine the lowest energy conformation (optimized geometry) of a molecule, providing key information on bond lengths, bond angles, and dihedral angles. For 3',5'-Difluoro-2-hydroxyacetophenone, DFT calculations would be crucial in understanding how the fluorine and hydroxyl substituents influence the geometry of the acetophenone (B1666503) backbone.

The electronic structure of this compound can also be elucidated using DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The introduction of two fluorine atoms, being highly electronegative, is expected to significantly influence the electronic landscape of the molecule, likely by lowering the energies of both the HOMO and LUMO levels.

Below is a hypothetical data table illustrating the kind of geometric parameters that would be obtained from a DFT optimization of this compound, based on typical values for similar aromatic ketones.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-F (meta) | ~1.35 Å |

| C-O (hydroxyl) | ~1.36 Å | |

| C=O (carbonyl) | ~1.23 Å | |

| Bond Angle | C-C-F | ~118° |

| C-C-O (hydroxyl) | ~120° | |

| Dihedral Angle | O=C-C-O (hydroxyl) | ~0° (planar) |

Note: This table is illustrative and not based on actual published data for this compound.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, these calculations can provide valuable insights into its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁹F). The calculated shifts are typically referenced against a standard, such as tetramethylsilane (TMS), to allow for direct comparison with experimental spectra nih.govnih.gov. The fluorine substituents in this compound would significantly impact the chemical shifts of the aromatic protons and carbons, and these effects can be precisely quantified through calculation.

Vibrational frequencies, corresponding to the peaks in an IR spectrum, can also be computed. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds. For instance, the characteristic C=O stretching frequency of the ketone and the O-H stretching of the hydroxyl group can be predicted. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations.

An illustrative table of calculated spectroscopic data is presented below, based on typical values for substituted acetophenones.

| Spectroscopic Parameter | Nucleus/Group | Calculated Value |

| ¹³C NMR Chemical Shift | Carbonyl Carbon | ~195-205 ppm |

| Carbon bonded to Fluorine | ~160-170 ppm (with C-F coupling) | |

| ¹H NMR Chemical Shift | Hydroxyl Proton | ~12-13 ppm (due to H-bonding) |

| Vibrational Frequency | C=O Stretch | ~1650-1680 cm⁻¹ |

| O-H Stretch | ~3100-3300 cm⁻¹ (broad, H-bonded) |

Note: This table is for illustrative purposes and does not represent published computational results for this compound.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, the primary conformational flexibility arises from the rotation around the C(aryl)-C(acyl) single bond and the orientation of the hydroxyl group.

A key feature of 2-hydroxyacetophenone (B1195853) derivatives is the presence of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen, which locks the molecule into a planar conformation. This interaction is expected to be the dominant factor in the conformational landscape of this compound as well.

A Potential Energy Surface (PES) map can be generated by systematically varying specific dihedral angles and calculating the corresponding energy at each point. This provides a visual representation of the conformational energy landscape, highlighting the low-energy (stable) conformers and the energy barriers between them. For this compound, a PES scan of the dihedral angle defining the orientation of the acetyl group relative to the phenyl ring would likely show a deep energy minimum corresponding to the planar, hydrogen-bonded structure. Studies on similar molecules, such as nitro-derivatives of o-hydroxy acetophenone, have utilized DFT to calculate the potential energy curves for internal rotations and have confirmed the stability of the intramolecularly hydrogen-bonded conformer nih.gov.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule. It is a plot of the electrostatic potential mapped onto the electron density surface, which visually represents the charge distribution. The MEP surface helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP analysis would likely show a significant negative potential around the carbonyl oxygen and the hydroxyl oxygen, making them sites for interaction with electrophiles or hydrogen bond donors. The fluorine atoms would also contribute to the electron-withdrawing nature of the aromatic ring, influencing the electrostatic potential of the entire molecule. The hydrogen of the hydroxyl group would be a region of high positive potential, indicating its acidic nature. Such analyses are crucial for understanding intermolecular interactions and predicting the course of chemical reactions nih.gov.

In Silico Methodologies for Scaffold Design and Interaction Prediction

The acetophenone scaffold is a common motif in medicinal chemistry, and in silico methodologies play a crucial role in designing new molecules based on this core structure. Techniques such as scaffold morphing and structure-based drug design can be employed to generate novel analogues of this compound with potentially enhanced biological activity mdpi.com.

Scaffold morphing involves the systematic, bioisosteric replacement of functional groups on the parent molecule to explore new chemical space while retaining key pharmacophoric features mdpi.com. For instance, the hydroxyl or acetyl groups of this compound could be replaced with other functional groups to modulate properties like solubility, binding affinity, or metabolic stability.

Furthermore, if the biological target of this compound is known, molecular docking simulations can be used to predict its binding mode and affinity. This involves computationally placing the molecule into the active site of a protein and scoring the interaction. Such predictions can guide the design of more potent inhibitors or ligands. The use of acetophenone derivatives in the design of inhibitors for various enzymes has been demonstrated in several studies, highlighting the utility of this scaffold in drug discovery nih.govresearchgate.netresearchgate.net. These in silico approaches accelerate the drug design process by prioritizing the synthesis of compounds with the highest likelihood of success.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Molecule Synthesis

The reactivity of 3',5'-Difluoro-2-hydroxyacetophenone makes it a valuable starting material for constructing more complex molecules. A notable application is in the synthesis of chroman-4-one derivatives. Researchers have utilized this compound in a one-step, base-mediated aldol condensation reaction with various aldehydes. nih.gov This process, often facilitated by microwave irradiation, efficiently yields substituted chroman-4-ones, which are important heterocyclic scaffolds. nih.gov The reaction capitalizes on the nucleophilicity of the phenoxide formed from the hydroxyl group and the reactivity of the acetyl group, leading to cyclization and the formation of the core chroman-4-one structure.

Table 1: Synthesis of Chroman-4-one Derivatives

| Starting Material | Reagent | Product | Reaction Type |

|---|

This table illustrates the role of this compound as a key starting material in the synthesis of complex heterocyclic compounds like chroman-4-ones.

Precursor in Medicinal Chemistry Scaffold Development

The derivatives synthesized from this compound have shown significant promise in medicinal chemistry. The chroman-4-one and chromone scaffolds produced are of particular interest as they form the basis for developing selective enzyme inhibitors.

A key research finding highlights the use of this compound to generate a series of potent and selective inhibitors for Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative disorders and other aging-related diseases. nih.gov By reacting the precursor with different aldehydes, chemists have created a library of chroman-4-one analogues. nih.gov Structure-activity relationship studies on these synthesized compounds revealed that the presence and position of substituents are crucial for inhibitory potency. Specifically, larger, electron-withdrawing groups in certain positions of the chroman-4-one ring, a feature originating from the difluorinated precursor, were found to be favorable for high potency against SIRT2. nih.gov The most effective compounds exhibited inhibitory concentrations in the low micromolar range and demonstrated high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.gov

Table 2: Research Findings on SIRT2 Inhibitors Derived from this compound

| Precursor | Synthesized Scaffold | Biological Target | Key Finding |

|---|

This table summarizes the development of medicinally relevant scaffolds from the title compound, leading to the discovery of potent enzyme inhibitors.

Utility in Agrochemicals Synthesis for Enhanced Formulation and Delivery

The incorporation of fluorine atoms into active molecules is a widely used strategy in the agrochemical industry to enhance properties such as metabolic stability, lipophilicity, and biological activity. Fluorinated compounds are prevalent in modern fungicides, herbicides, and insecticides. While the structural motifs of this compound make it a plausible candidate for use as an intermediate in the synthesis of new agrochemicals, specific examples of its application in this field are not extensively documented in publicly available research. The general principles of fluorine chemistry in agrochemicals suggest its potential, but direct evidence of its utility for enhanced formulation and delivery remains an area for future exploration.

Exploration in Polymer and Advanced Material Design

Fluorinated polymers possess unique and desirable properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make them valuable in a wide range of applications, from advanced coatings to high-performance battery components. griffith.edu.au Hydroxyacetophenones, in general, can serve as monomers or modifying agents in polymer synthesis. However, specific research detailing the use of this compound in the design of polymers or advanced materials has not been prominently reported. Its difluorinated phenyl ring and reactive functional groups could potentially be exploited to create novel fluorinated polymers, but this application is not yet established in the scientific literature.

Development as a Reagent in Analytical Methods

In analytical chemistry, reagents with specific functionalities are often required for derivatization, chelation, or as standards. The functional groups of this compound (a ketone, a hydroxyl group, and a fluorinated aromatic ring) could theoretically lend themselves to certain analytical applications. For instance, the ketone or hydroxyl group could be used to react with other molecules for detection or separation purposes. Despite this theoretical potential, there are no specific, documented instances of this compound being developed or used as a specialized reagent in established analytical methods.

Future Research Directions and Unexplored Avenues for 3 ,5 Difluoro 2 Hydroxyacetophenone

Innovations in Green and Sustainable Synthetic Methodologies

The traditional synthesis of hydroxyacetophenones often relies on the Fries rearrangement, a reaction typically catalyzed by stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which poses environmental and handling challenges. sci-hub.box Future research must pivot towards greener and more sustainable synthetic routes.

Biocatalysis: One of the most promising frontiers is the use of engineered enzymes. Biocatalytic systems, such as those employing epoxide hydrolases and alcohol dehydrogenases, have been demonstrated for the in vivo synthesis of 2-hydroxyacetophenone (B1195853) from simple precursors like racemic styrene (B11656) oxide. chemimpex.comnih.gov This approach operates under mild conditions in aqueous media and leverages the host cell's metabolism for cofactor regeneration. Future work could focus on developing engineered enzymes capable of acting on fluorinated substrates to produce 3',5'-Difluoro-2-hydroxyacetophenone, offering a highly sustainable and enantioselective pathway.

Eco-Friendly Catalysts: Research into heterogeneous and recyclable acid catalysts presents a viable alternative to traditional Lewis acids. Catalysts such as p-toluene sulphonic acid (PTSA), heteropoly acids, and zinc powder have shown efficacy in promoting the Fries rearrangement under more environmentally benign conditions, including solvent-free approaches. mdpi.comnih.gov These catalysts are often biodegradable, stable, and can be easily recovered and reused, aligning with the principles of green chemistry.

Energy-Efficient Methods: Microwave-assisted synthesis has been shown to accelerate the Fries rearrangement of various phenyl acetates, potentially reducing reaction times and energy consumption. ekb.eginnospk.com Another avenue is the photo-Fries rearrangement, which utilizes UV light to induce the acyl group migration without the need for a catalyst, representing a clean, energy-driven synthetic strategy. nih.gov

| Synthetic Methodology | Key Advantages | Potential Research Focus for this compound |

| Biocatalysis | High selectivity, mild conditions, aqueous media, renewable. | Directed evolution of enzymes for fluorinated substrate specificity. |

| Eco-Friendly Catalysts | Reusability, reduced waste, lower toxicity, biodegradability. | Screening solid acid catalysts (e.g., zeolites, PTSA) for the fluorinated Fries rearrangement. |

| Microwave-Assisted Synthesis | Rapid reaction rates, increased yields, energy efficiency. | Optimization of microwave parameters for solvent-free synthesis. |

| Photo-Fries Rearrangement | Catalyst-free, clean energy source (UV light). | Investigating the regioselectivity and quantum yield for the fluorinated substrate. |

Advanced Derivatization Strategies for Novel Chemical Entities

The true potential of this compound lies in its role as a building block for more complex and functionally diverse molecules. Its reactive sites—the phenolic hydroxyl group, the acetyl group, and the activated aromatic ring—are gateways to a vast chemical space.

Synthesis of Fluorinated Flavonoids: 2'-hydroxyacetophenones are classical precursors for flavonoids, a class of compounds renowned for their broad biological activities. eurekaselect.com The primary route involves the Claisen-Schmidt condensation with various aromatic aldehydes to form fluorinated chalcones. mdpi.cominnospk.com These chalcone (B49325) intermediates can then undergo oxidative cyclization to yield fluorinated flavones. nih.gov Alternative methods, such as the Baker-Venkataraman rearrangement, also start from 2'-hydroxyacetophenones to form the 1,3-diketone intermediate necessary for flavone (B191248) synthesis. nih.gov The introduction of two fluorine atoms onto the A-ring of the flavone scaffold is a compelling strategy for modulating properties like metabolic stability and binding affinity, opening avenues for new therapeutic agents. researchgate.net

Construction of Benzofuran Scaffolds: The 2'-hydroxyacetophenone moiety is a key starting material for the synthesis of benzofurans, another privileged heterocyclic core in medicinal chemistry. ekb.egnih.gov Various synthetic strategies, including reactions with tosylhydrazones or palladium-catalyzed cyclizations, can be employed to construct the furan ring fused to the difluorinated benzene (B151609) ring. chemimpex.com This offers a pathway to novel, rigidified structures with potential applications as pharmaceuticals.

Hybrid Molecule Design: A forward-looking strategy involves coupling the 3',5'-difluoro-2'-hydroxyacetophenone core with other pharmacophores to create hybrid molecules. For instance, linking it to a tetrazole ring via different spacers has been shown to produce compounds with significant antimicrobial activity. nih.gov This modular approach allows for the combination of distinct bioactive fragments to potentially achieve synergistic effects or novel mechanisms of action.

Expanded Applications in Emerging Functional Materials

Beyond its role in life sciences, the unique electronic and physical properties imparted by the difluoro substitution pattern suggest unexplored applications in materials science.

Fluorinated Polymer Precursors: The presence of fluorine atoms is a hallmark of high-performance polymers, bestowing properties such as chemical inertness, thermal stability, low surface energy, and hydrophobicity. nih.govresearchgate.net The hydroxyl group of this compound provides a reactive handle for polymerization, making it a candidate monomer for creating novel fluorinated polycarbonates, polyesters, or epoxy resins. Such materials could find use in advanced coatings, durable architectural materials, and low-dielectric constant materials for microelectronics. nih.gov

Photoinitiators for UV Curing: Hydroxyacetophenone derivatives are a well-established class of Type I photoinitiators, which generate free radicals upon UV irradiation to initiate polymerization. chemimpex.com They are critical components in UV-curable coatings, inks, and adhesives. The fluorine substituents on this compound could modulate its photochemical properties, such as its absorption spectrum and the reactivity of the generated radicals. Research in this area could lead to the development of highly efficient photoinitiators for specialized applications, potentially offering faster curing speeds or compatibility with emerging light sources like LEDs. researchgate.net

Molecular Solar Thermal (MOST) Systems: A cutting-edge application for fluorinated acetophenones is in the field of solar energy storage. Recent research has shown that ortho-alkylacetophenones can undergo a reversible, light-induced isomerization to a higher-energy benzocyclobutenol form, storing solar energy in chemical bonds. mdpi.com The stored energy can be released as heat on demand. The strategic placement of fluorine atoms was found to be key to enhancing the stability of the energy-storing isomer and preventing unwanted side reactions. mdpi.com Exploring this compound and its derivatives in this context could contribute to the development of next-generation systems for capturing and releasing solar energy.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the pace of chemical discovery. These computational tools can dramatically accelerate the design-make-test-analyze (DMTA) cycle for new molecules derived from this compound. researchgate.net

Generative Design of Derivatives: AI models, particularly generative neural networks, can be trained on vast databases of known molecules and their properties. nih.gov Such models can then generate thousands of novel virtual derivatives based on the this compound scaffold, optimized in silico for specific target properties. This could involve designing a molecule with high predicted binding affinity to a cancer-related protein or a polymer with a targeted glass transition temperature.

In Silico Property Prediction: A major bottleneck in development is the time and cost of synthesis and testing. Machine learning models can predict a wide range of properties for virtual compounds before they are ever made. For drug discovery, this includes predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles to filter out candidates likely to fail in later stages. nih.gov For materials science, ML can predict properties like solubility, thermal stability, or electronic characteristics directly from the chemical structure. ccspublishing.org.cn This allows researchers to prioritize the synthesis of only the most promising candidates.

| AI/ML Application | Function | Impact on Research of this compound |

| Generative Models | Creates novel molecular structures based on a core scaffold. | Rapidly explores vast chemical space for new derivatives with desired properties. |

| Predictive Models | Forecasts biological activity, toxicity, and material properties. | Prioritizes high-potential candidates for synthesis, reducing experimental costs. |

| Retrosynthesis Tools | Proposes optimal and efficient synthetic routes for target molecules. | Accelerates the "Make" phase of the DMTA cycle and suggests sustainable pathways. |

Cross-Disciplinary Research Synergies

The full potential of this compound will be unlocked through collaborations that bridge traditional scientific disciplines. Its versatile structure makes it a point of convergence for multiple fields.

Agrochemical and Pharmaceutical Science: There is a significant overlap in the structural motifs used in drug discovery and agrochemical development. researchgate.net The fluorine atoms in this compound are known to enhance metabolic stability and biological potency, traits desirable in both pharmaceuticals and pesticides. ccspublishing.org.cn A derivative designed as an enzyme inhibitor for a human disease target could be screened for analogous targets in fungi or insects, creating a synergistic pipeline for developing both medicines and crop protection agents.

Coordination Chemistry and Materials Science: The hydroxyl and ketone groups of the molecule and its derivatives (e.g., hydrazones) can act as bidentate or tridentate ligands, capable of chelating to metal ions. nih.gov This opens a rich field for coordination chemists to synthesize novel metal complexes. The resulting organometallic compounds could then be investigated by materials scientists for unique catalytic, magnetic, or photophysical properties, leading to new catalysts or functional materials.

Chemical Biology and Medical Diagnostics: The difluorophenol core can serve as a fluorophore. By attaching a specific enzyme-cleavable group to the hydroxyl moiety, the molecule can be transformed into a fluorogenic probe. nih.gov In its initial state, the probe is non-fluorescent, but upon interaction with a target enzyme in a biological system, the masking group is removed, "turning on" the fluorescence. mdpi.com This synergy between synthetic chemistry and chemical biology could lead to powerful diagnostic tools for imaging enzyme activity in living cells, with applications in disease research and clinical diagnostics.

Environmental Science and Synthetic Chemistry: The high stability of the carbon-fluorine bond, while beneficial for many applications, raises important questions about the environmental persistence of fluorinated compounds. nih.gov A crucial cross-disciplinary synergy must exist between synthetic chemists developing new derivatives and environmental scientists studying their biodegradability and potential ecotoxicity. This collaboration is essential for designing next-generation molecules that are not only effective but also environmentally benign, embracing the principles of sustainable chemistry from discovery through to lifecycle assessment.

Q & A

Q. Basic

- ¹H/¹⁹F NMR : Distinct signals for aromatic protons (δ 6.8–7.2 ppm, coupled with fluorine) and the hydroxyl proton (δ 5.5–6.0 ppm, broad). Fluorine coupling constants (J = 8–12 Hz) confirm substitution patterns .

- IR spectroscopy : Peaks at ~3200 cm⁻¹ (O–H stretch) and 1680 cm⁻¹ (C=O stretch) .

- Mass spectrometry : Molecular ion peak at m/z 172 (C₈H₆F₂O₂) .

How do electronic effects of 3',5'-difluoro substitution influence the compound’s reactivity in nucleophilic reactions?

Advanced

The electron-withdrawing nature of fluorine atoms:

- Increases acidity of the hydroxyl group (pKa ~8.5 vs. ~10.2 for non-fluorinated analogs), facilitating deprotonation in basic conditions .

- Activates the carbonyl group for nucleophilic attack (e.g., Grignard additions or condensations), but steric hindrance from fluorine may slow reactions.

- Computational studies (DFT) reveal reduced electron density at the carbonyl carbon (Mulliken charge: +0.32 vs. +0.25 in non-fluorinated analogs), corroborating enhanced electrophilicity .

What are the key applications of this compound in medicinal chemistry?

Q. Basic

- Intermediate for kinase inhibitors : The fluorine atoms improve metabolic stability and binding affinity in drug candidates targeting EGFR or VEGFR .

- Fluorescent probes : The hydroxyl and carbonyl groups enable conjugation with biomolecules for cellular imaging .

How can contradictory data on the compound’s stability under acidic conditions be resolved?

Advanced

Conflicting reports on hydrolysis rates may arise from:

- Trace impurities : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% recommended) .

- pH-dependent degradation : Kinetic studies (UV-Vis monitoring at 270 nm) show stability at pH 4–6 but rapid decomposition at pH <2 due to protonation of the hydroxyl group .

- Storage conditions : Anhydrous storage at –20°C in amber vials minimizes degradation .

What computational tools are recommended to predict the compound’s reactivity?

Q. Advanced

- Density Functional Theory (DFT) : Gaussian or ORCA software to calculate Fukui indices for electrophilic/nucleophilic sites .

- Molecular docking (AutoDock Vina) : Simulate interactions with biological targets (e.g., enzymes) to guide derivative design .

How to design a retrosynthetic pathway using AI-driven tools?

Q. Advanced

- Database mining : Reaxys or SciFinder to identify precursor availability (e.g., 3,5-difluorophenol or 2-hydroxyacetophenone derivatives) .

- Template-based AI (Synthia, Chematica) : Prioritize routes with minimal steps and high atom economy. For example:

- Step 1 : Fluorination of 2-hydroxyacetophenone using Selectfluor®.

- Step 2 : Friedel-Crafts acylation with acetyl chloride .

What safety protocols are essential for handling this compound?

Q. Basic

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to volatility (vapor pressure: 0.12 mmHg at 25°C) .

- Spill management : Absorb with vermiculite and neutralize with sodium bicarbonate .

How does the compound compare to analogs like 2',4'-Difluoro-2-hydroxyacetophenone in bioactivity?

Q. Advanced

- 3',5'-Difluoro substitution enhances lipophilicity (logP 1.8 vs. 1.5 for 2',4'-difluoro), improving membrane permeability in cell-based assays .

- In vitro studies : 3',5'-difluoro derivatives show 10x higher IC₅₀ against EGFR compared to 2',4'-difluoro analogs due to optimized halogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.